N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide is a complex organic compound that features a sulfonyl group, a cyclohexyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide typically involves multiple steps:
Formation of the sulfonyl chloride: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form N-(4-chlorophenyl)sulfonylcyclohexylamine.
Coupling with glycine derivative: The intermediate is then coupled with a glycine derivative, such as N-(2-(3,4-dimethoxyphenyl)ethyl)glycine, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which N2-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O5S/c1-31-22-13-8-18(16-23(22)32-2)14-15-26-24(28)17-27(20-6-4-3-5-7-20)33(29,30)21-11-9-19(25)10-12-21/h8-13,16,20H,3-7,14-15,17H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJXTZICGOONLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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